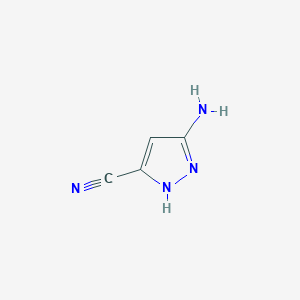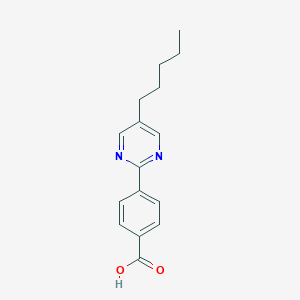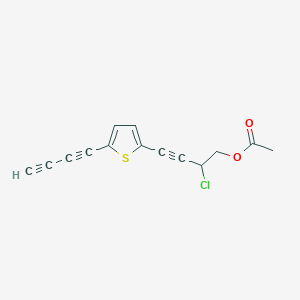![molecular formula C22H26N4O6 B057425 (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid CAS No. 118537-33-0](/img/structure/B57425.png)
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid, also known as QNZ-46, is a synthetic compound that has shown promising results in scientific research. QNZ-46 is a quinazoline-based molecule that has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of cell growth and survival and is often overactive in cancer cells. (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid binds to the NF-κB transcription factor, preventing it from entering the nucleus and activating genes involved in cell growth and survival. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid inhibits cell growth and induces apoptosis. In addition, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various disease states. (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, allowing for reproducible results. In addition, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been extensively studied in scientific research, providing a wealth of information on its properties and potential uses. However, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid also has limitations for lab experiments. It can be toxic at high concentrations, and its effects on non-cancer cells are not well understood.
Orientations Futures
There are several future directions for the study of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid. One potential direction is the development of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid analogs that have improved properties for cancer treatment and anti-inflammatory therapy. Another direction is the study of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid in combination with other cancer drugs to improve its efficacy. Finally, the study of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid in non-cancer disease states, such as neurodegenerative diseases, could provide valuable insights into its potential therapeutic uses.
Méthodes De Synthèse
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid is synthesized through a multistep process that involves the reaction of various reagents under controlled conditions. The synthesis method of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been described in detail in scientific literature, and it involves the use of several organic solvents and reagents, including but not limited to, acetic anhydride, ethyl acetate, and triethylamine. The final product is purified using column chromatography to obtain a pure form of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid.
Applications De Recherche Scientifique
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been studied extensively in scientific research for its potential use in cancer treatment and as an anti-inflammatory agent. In cancer treatment, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway. This pathway is involved in the regulation of cell growth and survival and is often overactive in cancer cells. (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
118537-33-0 |
|---|---|
Nom du produit |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid |
Formule moléculaire |
C22H26N4O6 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N4O6/c23-22-25-16-8-5-13(11-15(16)20(30)26-22)2-1-12-3-6-14(7-4-12)19(29)24-17(21(31)32)9-10-18(27)28/h3-4,6-7,13,17H,1-2,5,8-11H2,(H,24,29)(H,27,28)(H,31,32)(H3,23,25,26,30)/t13-,17+/m1/s1 |
Clé InChI |
TXHRVJYDANXEGJ-DYVFJYSZSA-N |
SMILES isomérique |
C1CC2=C(C[C@@H]1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C(N2)N |
SMILES |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(=N2)N |
SMILES canonique |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C(N2)N |
Synonymes |
5,8,10-trideaza-5,6,7,8-tetrahydrofolate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



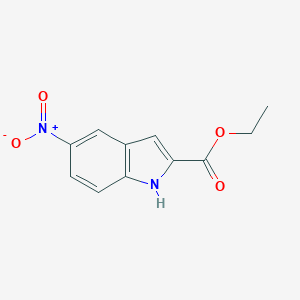
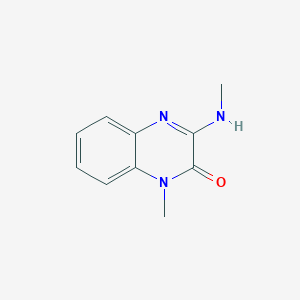
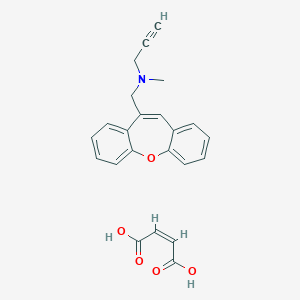
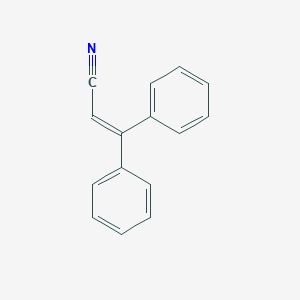
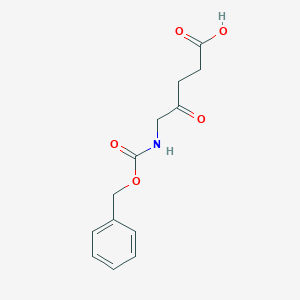
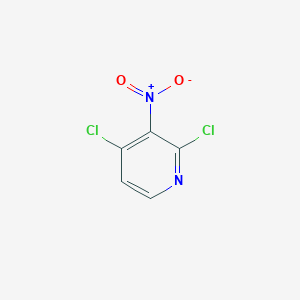
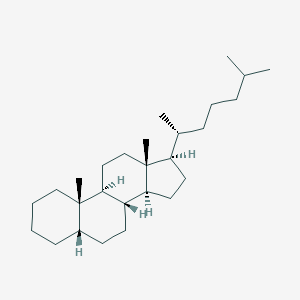
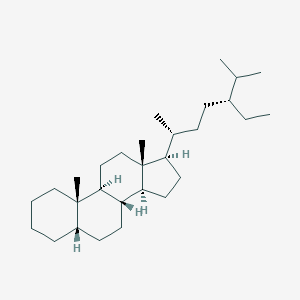
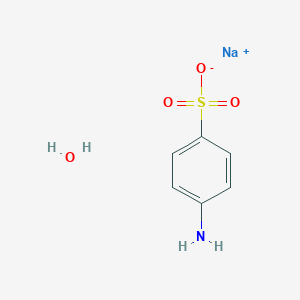
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
